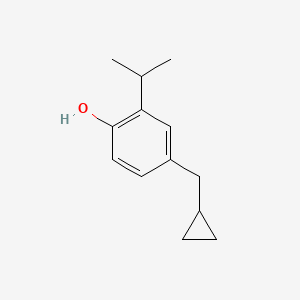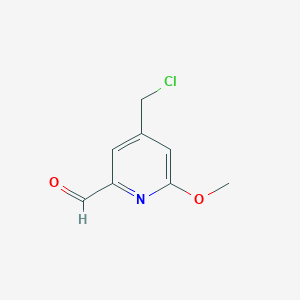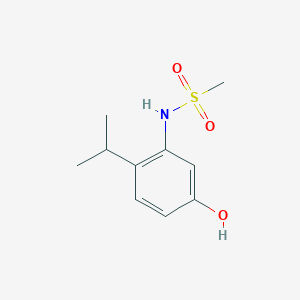
4-(Cyclopropylmethyl)-2-isopropylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyclopropylmethyl)-2-(propan-2-yl)phenol is an organic compound that features a phenol group substituted with a cyclopropylmethyl group and an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylmethyl)-2-(propan-2-yl)phenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where cyclopropylmethyl chloride reacts with 2-(propan-2-yl)phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
4-(Cyclopropylmethyl)-2-(propan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenol group can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.
科学研究应用
4-(Cyclopropylmethyl)-2-(propan-2-yl)phenol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or as a precursor for drug development.
Industry: It can be used in the synthesis of specialty chemicals or materials with specific properties.
作用机制
The mechanism by which 4-(cyclopropylmethyl)-2-(propan-2-yl)phenol exerts its effects depends on its interactions with molecular targets. The phenol group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially affecting biological pathways. The cyclopropylmethyl and isopropyl groups may influence the compound’s hydrophobicity and overall molecular conformation, impacting its activity and selectivity.
相似化合物的比较
Similar Compounds
4-(Cyclopropylmethyl)phenol: Lacks the isopropyl group, which may affect its reactivity and applications.
2-(Propan-2-yl)phenol: Lacks the cyclopropylmethyl group, which may influence its biological activity and chemical properties.
4-(Cyclopropylmethyl)-2-methylphenol: Similar structure but with a methyl group instead of an isopropyl group, potentially altering its properties.
Uniqueness
4-(Cyclopropylmethyl)-2-(propan-2-yl)phenol is unique due to the combination of the cyclopropylmethyl and isopropyl groups on the phenol ring. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC 名称 |
4-(cyclopropylmethyl)-2-propan-2-ylphenol |
InChI |
InChI=1S/C13H18O/c1-9(2)12-8-11(5-6-13(12)14)7-10-3-4-10/h5-6,8-10,14H,3-4,7H2,1-2H3 |
InChI 键 |
JONBPSXDFLUXHL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=CC(=C1)CC2CC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14853861.png)







![methyl (1S,4S,8R,10R,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate](/img/structure/B14853906.png)
